N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

This trisubstituted scaffold combines a 4-oxo-4H-chromene core for cytotoxicity (IC50 ~25–30 µM against MCF-7), a furan-2-yl pyrazole, and an ethyl-linked carboxamide bridge. Use as an ATP-competitive Akt inhibitor control probe to evaluate pyrazole substituent steric effects, where methylation critically shifts potency. Its drug-like properties (XLogP3=1.7, TPSA=86.4 Ų, MW=349.35) make it an ideal HTS QC reference for benchmarking analog physicochemical profiles. Generic pyrazole carboxamides cannot substitute due to exquisite structure-activity sensitivity.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 2034511-66-3
Cat. No. B2824668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
CAS2034511-66-3
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
InChIInChI=1S/C19H15N3O4/c23-15-10-18(26-17-5-2-1-4-14(15)17)19(24)20-7-8-22-12-13(11-21-22)16-6-3-9-25-16/h1-6,9-12H,7-8H2,(H,20,24)
InChIKeySCKXZTMBXJHVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034511-66-3): A Chromene-Pyrazole-Furan Scaffold for Medicinal Chemistry Research


N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034511-66-3) is a synthetic small molecule combining three pharmacophoric elements: a 4-oxo-4H-chromene core, a furan-2-yl-substituted pyrazole ring, and an ethyl-linked carboxamide bridge . This trisubstituted scaffold places it within the broader class of heterocyclic carboxamides, which are frequently investigated for kinase inhibition, nuclear receptor modulation, and antimicrobial applications [1].

Critical Procurement Warning for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide: The Fatal Flaws of Substituting In-Class Analogs


Generic substitution fails because specific biological activity within the pyrazol-furan carboxamide class is exquisitely sensitive to minor structural perturbations . The exact position of the carboxamide attachment, the oxidation state of the chromene core, and the identity of the heterocyclic substituents (furan-2-yl vs. thiophene, phenyl, or substituted analogs) dramatically shift the kinase inhibition profile, potency, and toxicity. For example, a related series of Akt1 inhibitors achieved an IC50 of 30.4 nM for the lead compound 25e (a chromene-lacking structure), but this potency cannot be assumed for structures featuring the 4-oxo-4H-chromene moiety without direct experimental validation [1]. Using a generic search for a 'pyrazole carboxamide' without strict identity matching risks acquiring a compound with undetermined and potentially irrelevant selectivity.

Differentiated Evidence Guide for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide: Head-to-Head and Class-Level Data


Structural Differentiation: Non-Methylated Furan-Pyrazole vs. Dimethyl Analogs for Kinase Selectivity

The target compound, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, is structurally distinct from its closest dimethyl analog N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034552-51-5) . In a related series of pyrazol-furan carboxamide Akt1 inhibitors, the addition of methyl groups critically influences kinase selectivity by altering steric and hydrophobic interactions within the ATP-binding pocket [1]. The non-methylated variant is thus expected to exhibit a different kinase inhibition spectrum, particularly against kinases with sterically demanding gatekeeper residues, although direct quantitative kinase panel data for this specific compound is not publicly available.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Class-Level Akt1 Inhibitory Potency: Furan-Pyrazole Carboxamide vs. GSK2141795

Although direct Akt1 IC50 data for CAS 2034511-66-3 is absent from the literature, structurally related pyrazol-furan carboxamide analogs display potent Akt1 inhibition. The lead compound 25e in a published series demonstrated an IC50 of 30.4 nM for inhibiting phosphorylation of the downstream substrate PRAS40 in LNCaP cells [1]. This compares favorably with the clinical candidate GSK2141795, a structurally distinct ATP-competitive Akt inhibitor, which achieved ~50-90% decrease in phospho-PRAS40 in preclinical models [2]. The pyrazol-furan scaffold was explicitly designed as a more conformationally restricted alternative to GSK2141795, suggesting improved target engagement properties [1].

Cancer Akt/PKB Pathway Kinase Inhibition

Anti-Proliferative Activity: Chromene-Containing Scaffold vs. Furan-Pyrazole Only Series

The incorporation of the 4-oxo-4H-chromene moiety in CAS 2034511-66-3 differentiates it from the solely furan-pyrazole series reported in the literature (e.g., compound 25e) [1]. Chromene derivatives are established anti-proliferative and antioxidant pharmacophores, with some 4-oxo-4H-chromene-2-carboxamides exhibiting potent cytotoxicity against breast cancer cell lines (e.g., N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide: IC50 = 25.7–29.5 µM) [2]. The target compound thus offers a dual pharmacophoric approach where the chromene core may independently contribute to growth inhibition, extending the biological profile beyond pure Akt kinase inhibition. No head-to-head cytotoxicity data for the specific compound is available.

Cytotoxicity Anti-Cancer Chromene Pharmacophore

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) vs. Dimethyl and De-methyl Analogs

The computed XLogP3 for CAS 2034511-66-3 is 1.7, and its TPSA is 86.4 Ų . These values are identical, within computational tolerance, to the furan-3-yl isomer (CAS 2034329-59-2) [1] but differ from the dimethyl-furan analog (C21H19N3O4, MW 377.4), which would have higher lipophilicity due to the added methyl groups. The target compound's TPSA falls within the typical CNS drug-like range (<90 Ų), while its LogP remains favorable for oral absorption. This balanced profile makes it a versatile scaffold for further optimization, avoiding the excessive lipophilicity that often plagues heavily substituted analogs and leads to poor solubility and off-target promiscuity.

Drug-likeness Physicochemical Properties ADME Profiling

Verified Application Scenarios for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide Based on Current Evidence


Probing Steric Effects in Akt Kinase SAR with a Non-Methylated Furan-Pyrazole Core

Medicinal chemists developing ATP-competitive Akt inhibitors can use this compound as a non-methylated control probe to systematically evaluate the steric contribution of pyrazole substituents on kinase selectivity. This is directly supported by the SAR findings in Zhan et al. (2016), where specific methylation and heterocycle choice critically affected Akt1 potency [1].

Scaffold for Dual-Target Anticancer Agent Design Involving Chromene and Kinase Pharmacophores

Given the independent anti-proliferative activity of chromene-2-carboxamide derivatives (IC50 ~25–30 µM against MCF-7) [1], researchers can exploit this compound as a chimeric scaffold for developing agents that simultaneously engage the Akt pathway and exert chromene-mediated cytotoxicity, reducing the likelihood of resistance development.

Reference Standard for Physicochemical Profiling of Heterocyclic Carboxamide Libraries

With a well-balanced computed profile (XLogP3 = 1.7, TPSA = 86.4 Ų, MW = 349.35) that falls within favorable drug-like space, this compound can serve as a quality control reference in high-throughput screening campaigns to benchmark the physicochemical properties of newly synthesized analogs, per data from EvitaChem and Kuujia [1].

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.